molecular formula C13H26O5S B14222235 12-Methoxy-12-oxododecane-5-sulfonic acid CAS No. 571203-22-0

12-Methoxy-12-oxododecane-5-sulfonic acid

Cat. No.: B14222235
CAS No.: 571203-22-0
M. Wt: 294.41 g/mol
InChI Key: YDJWGAPEVUDZGE-UHFFFAOYSA-N
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Description

12-Methoxy-12-oxododecane-5-sulfonic acid is an organic compound with the molecular formula C13H24O5S It is a sulfonic acid derivative, characterized by the presence of a methoxy group and a ketone group on a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxy-12-oxododecane-5-sulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with dodecane, which undergoes a series of functional group transformations.

    Methoxylation: Introduction of the methoxy group is achieved through a reaction with methanol in the presence of an acid catalyst.

    Oxidation: The ketone group is introduced via oxidation, often using reagents such as potassium permanganate or chromium trioxide.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Higher oxidation state sulfonic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

12-Methoxy-12-oxododecane-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 12-Methoxy-12-oxododecane-5-sulfonic acid exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The sulfonic acid group interacts with proteins and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may disrupt cellular membranes due to its surfactant properties, leading to cell lysis in microbial organisms.

Comparison with Similar Compounds

    12-Methoxy-12-oxododecanoic acid: Lacks the sulfonic acid group, making it less effective as a surfactant.

    Dodecanedioic acid monomethyl ester: Similar backbone but different functional groups, leading to different chemical properties and applications.

Uniqueness: 12-Methoxy-12-oxododecane-5-sulfonic acid is unique due to the combination of its methoxy, ketone, and sulfonic acid groups, which confer distinct chemical reactivity and a wide range of applications.

Properties

CAS No.

571203-22-0

Molecular Formula

C13H26O5S

Molecular Weight

294.41 g/mol

IUPAC Name

12-methoxy-12-oxododecane-5-sulfonic acid

InChI

InChI=1S/C13H26O5S/c1-3-4-9-12(19(15,16)17)10-7-5-6-8-11-13(14)18-2/h12H,3-11H2,1-2H3,(H,15,16,17)

InChI Key

YDJWGAPEVUDZGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCC(=O)OC)S(=O)(=O)O

Origin of Product

United States

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